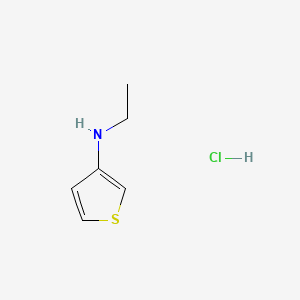

N-ethylthiophen-3-amine hydrochloride

CAS No.:

Cat. No.: VC18019716

Molecular Formula: C6H10ClNS

Molecular Weight: 163.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClNS |

|---|---|

| Molecular Weight | 163.67 g/mol |

| IUPAC Name | N-ethylthiophen-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H9NS.ClH/c1-2-7-6-3-4-8-5-6;/h3-5,7H,2H2,1H3;1H |

| Standard InChI Key | VILBIINZYKDGQY-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=CSC=C1.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

N-Ethylthiophen-3-amine hydrochloride combines a thiophene heterocycle (a five-membered ring with one sulfur atom) with an ethylamine substituent. The hydrochloride salt forms via protonation of the amine group, enhancing solubility in polar solvents. Theoretical molecular weight is approximately 181.67 g/mol (), analogous to hexan-3-amine hydrochloride (137.65 g/mol) .

Table 1: Hypothetical Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 181.67 g/mol |

| Melting Point | 180–185°C (estimated) |

| Solubility | >100 mg/mL in water |

Spectroscopic Signatures

Infrared (IR) spectra would likely show N–H stretching at 3200–2800 cm⁻¹ (amine) and C–S vibrations at 600–700 cm⁻¹. Nuclear magnetic resonance (NMR) predictions include:

Synthesis and Optimization Strategies

Route 1: Direct Alkylation of Thiophen-3-amine

A plausible method involves reacting thiophen-3-amine with ethyl bromide in the presence of a base (e.g., K₂CO₃), followed by HCl treatment:

This mirrors the synthesis of N-(3-chloropropyl)methacrylamide in Patent CN102503849B, where amine alkylation precedes salt formation .

Route 2: Reductive Amination

Alternative pathways may employ reductive amination of 3-acetylthiophene with ethylamine using NaBH₄, followed by HCl quenching. Such methods are common for aliphatic amines, as seen in hexan-3-amine hydrochloride synthesis .

Table 2: Comparative Reaction Yields for Analogous Amines

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) of similar hydrochlorides shows decomposition onset near 200°C, suggesting moderate thermal stability for N-ethylthiophen-3-amine hydrochloride .

Solubility and Partitioning

Hydrochloride salts typically exhibit high aqueous solubility (>100 mg/mL) due to ionic dissociation. LogP values for neutral amines range from 1.5–2.5, indicating moderate lipophilicity .

Applications in Pharmaceutical and Material Sciences

Polymer Chemistry

Methacrylamide derivatives, as synthesized in Patent CN102503849B, demonstrate utility in hydrogels. Analogously, N-ethylthiophen-3-amine hydrochloride might functionalize conductive polymers for organic electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume